Clorhidrato de 6-Metoxitriptamina

Descripción general

Descripción

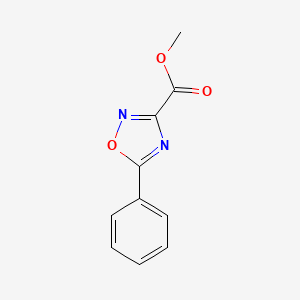

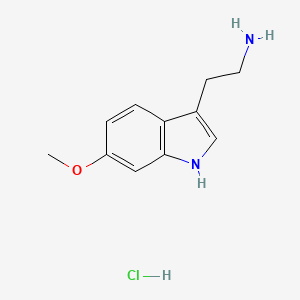

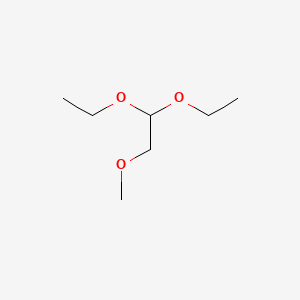

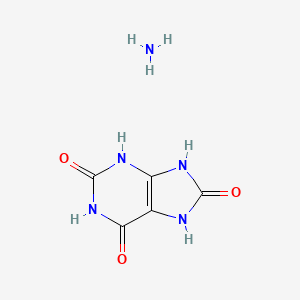

6-Methoxytryptamine Hydrochloride, also known as 3-(2-Aminoethyl)-6-Methoxyindole Hydrochloride, is a compound with the molecular formula C11H14N2O·HCl and a molecular weight of 226.71 . It is primarily used for research and development .

Molecular Structure Analysis

The molecular structure of 6-Methoxytryptamine consists of a tryptamine backbone, which is a derivative of the amino acid tryptophan . The compound has a methoxy group (-OCH3) attached to the 6th position of the indole ring of the tryptamine .Physical And Chemical Properties Analysis

6-Methoxytryptamine is a crystalline compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 380.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 58.3±0.3 cm3 and a molar volume of 162.4±3.0 cm3 .Aplicaciones Científicas De Investigación

Medicina

El clorhidrato de 6-metoxitriptamina está estructuralmente relacionado con los neurotransmisores serotonina y melatonina . Se ha utilizado en ensayos clínicos para mitigar los efectos anémicos de la quimioterapia con cisplatino . Puede aumentar temporalmente la serotonina, el GABA, la dopa y otros neurotransmisores en el cuerpo y el cerebro para lograr la calma, la relajación y el control .

Neurociencia

En neurociencia, se ha demostrado que 5-MeO-DIPT, un derivado de la triptamina estrechamente relacionado con el this compound, actúa como un potente inhibidor del transportador de serotonina (SERT) y muestra una alta afinidad por los receptores de serotonina 5-HT1A, 5-HT2A y 5-HT2C .

Farmacología

En farmacología, se ha demostrado que el this compound actúa como un agonista completo en los receptores 5-HT1, 5-HT2, 5-HT4, 5-HT6 y 5-HT7 . No tiene afinidad por el receptor 5-HT3 y su afinidad por el receptor 5-HT1E es muy débil en comparación con los otros receptores 5-HT1 .

Química

En química, el this compound es un polvo cristalino con una fórmula molecular de C11H14N2O·HCl y un peso molecular de 226.71 . Se almacena a temperaturas entre 0-8°C .

Biología Molecular

En biología molecular, se ha demostrado que 5-MeO-DIPT, un derivado de la triptamina estrechamente relacionado con el this compound, actúa como un potente inhibidor del transportador de serotonina (SERT) y muestra una alta afinidad por los receptores de serotonina 5-HT1A, 5-HT2A y 5-HT2C .

Bioquímica

En bioquímica, se ha demostrado que 5-MeO-DIPT, un derivado de la triptamina estrechamente relacionado con el this compound, actúa como un potente inhibidor del transportador de serotonina (SERT) y muestra una alta afinidad por los receptores de serotonina 5-HT1A, 5-HT2A y 5-HT2C .

Mecanismo De Acción

Target of Action

6-Methoxytryptamine hydrochloride, also known as 3-(2-Aminoethyl)-6-methoxyindole hydrochloride, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts primarily as an agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep-wake cycle, and learning and memory .

Mode of Action

The compound interacts with its targets, the 5-HT receptors, by binding to them and activating downstream signaling pathways . This interaction results in changes in cellular functions and physiological responses. For instance, activation of the 5-HT2A receptor mediates the effects of psychedelics, including altered perceptions of reality .

Biochemical Pathways

Upon activation of the 5-HT receptors, several biochemical pathways are affected. These include the adenylate cyclase-cAMP signal transduction pathway, which is inhibited upon binding of the compound to the melatonin receptor type 1A . Additionally, the compound can influence other pathways modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors .

Pharmacokinetics

Related tryptamines are known to have rapid onset and short duration of action . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of 5-HT receptors by 6-Methoxytryptamine hydrochloride can lead to profound changes in sensory perception, mood, and thought in humans . These effects are similar to those observed with other tryptamines and psychedelics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxytryptamine hydrochloride. For instance, the compound’s effects can be modulated by the physiological state of the individual, such as their metabolic rate and the presence of other substances in the body. Additionally, factors such as temperature and pH could potentially affect the stability of the compound . .

Safety and Hazards

Propiedades

IUPAC Name |

2-(6-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTAOYZCCFNXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950061 | |

| Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2736-21-2 | |

| Record name | 1H-Indole-3-ethanamine, 6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2736-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B1594345.png)

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole](/img/structure/B1594356.png)